

An In-Depth Technical Guide to the Spectral Data of 5-Decanone

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Compound of Interest

Compound Name: 5-Decanone

Cat. No.: B1664179

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **5-decanone** (C₁₀H₂₀O). Detailed experimental protocols, tabulated spectral data, and a logical workflow for structural elucidation are presented to support researchers in the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the ¹H and ¹³C NMR data for **5-decanone**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **5-decanone** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below.

| Proton Assignment | Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|-------------------|----------------------------------|--------------|-------------|---------------------------|
| H-1, H-10 | ~0.90 | Triplet | 6H | ~7.0 |
| H-2, H-9 | ~1.25-1.35 | Multiplet | 4H | - |
| H-3, H-8 | ~1.50-1.60 | Multiplet | 4H | - |
| H-4, H-6 | ~2.40 | Triplet | 4H | ~7.4 |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of **5-decanone**. The chemical shifts for each carbon atom are presented below.

| Carbon Assignment | Chemical Shift (δ , ppm) |
|-------------------|----------------------------------|
| C-5 (C=O) | ~211.7 |
| C-4, C-6 | ~42.9 |
| C-3, C-7 | ~26.5 |
| C-2, C-8 | ~22.5 |
| C-1, C-9 | ~14.0 |
| C-10 | ~13.9 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **5-decanone** results in the formation of a molecular ion and characteristic fragment ions.

Mass Spectral Data

The major fragment ions and their relative intensities are listed in the table below. The fragmentation pattern is consistent with the structure of a dialkyl ketone.

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|---|
| 156 | ~5 | [M] ⁺ (Molecular Ion) |
| 113 | ~20 | [M - C ₃ H ₇] ⁺ |
| 99 | ~100 | [M - C ₄ H ₉] ⁺ (Base Peak) |
| 85 | ~45 | [M - C ₅ H ₁₁] ⁺ |
| 71 | ~30 | [C ₅ H ₁₁] ⁺ |
| 57 | ~60 | [C ₄ H ₉] ⁺ |

Experimental Protocols

The following protocols describe the general procedures for acquiring the NMR and mass spectral data for **5-decanone**.

NMR Spectroscopy Protocol

Sample Preparation:

- Approximately 10-20 mg of **5-decanone** is accurately weighed and dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

- Spectrometer: 300 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 297 K
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Pulse Program: Standard single-pulse

- Number of Scans: 16
- Relaxation Delay: 1.0 s

Instrument Parameters (^{13}C NMR):

- Spectrometer: 75 MHz NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 297 K
- Reference: CDCl_3 at 77.16 ppm
- Pulse Program: Proton-decoupled
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

Mass Spectrometry Protocol

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV

GC Conditions:

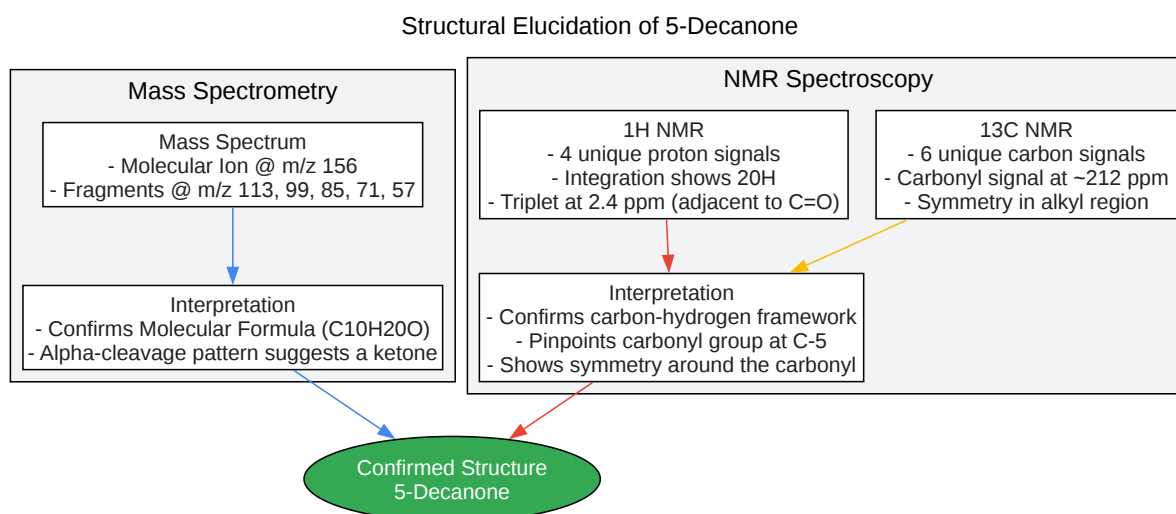
- Column: Standard non-polar capillary column (e.g., DB-5ms)
- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 50 °C, ramped to 250 °C at 10 °C/min
- Carrier Gas: Helium

MS Conditions:

- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-400

Visualization of Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of **5-decanone** using the presented spectral data.



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*Structural elucidation workflow for **5-decanone**.*

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